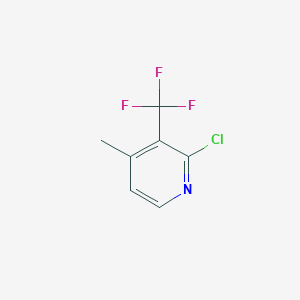

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine

CAS No.: 1643463-02-8

Cat. No.: VC4278294

Molecular Formula: C7H5ClF3N

Molecular Weight: 195.57

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1643463-02-8 |

|---|---|

| Molecular Formula | C7H5ClF3N |

| Molecular Weight | 195.57 |

| IUPAC Name | 2-chloro-4-methyl-3-(trifluoromethyl)pyridine |

| Standard InChI | InChI=1S/C7H5ClF3N/c1-4-2-3-12-6(8)5(4)7(9,10)11/h2-3H,1H3 |

| Standard InChI Key | JKJLXZAGEBEQCF-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NC=C1)Cl)C(F)(F)F |

Introduction

Chemical Identity and Structural Characteristics

2-Chloro-4-methyl-3-(trifluoromethyl)pyridine belongs to the pyridine family, featuring a six-membered aromatic ring with nitrogen at position 1. Its molecular formula is C₇H₅ClF₃N, with a molecular weight of 195.57 g/mol . The IUPAC name, 2-chloro-4-methyl-3-(trifluoromethyl)pyridine, reflects the positions of its substituents:

-

A chlorine atom at position 2,

-

A methyl group at position 4,

-

A trifluoromethyl group at position 3.

The compound’s InChIKey (JKJLXZAGEBEQCF-UHFFFAOYSA-N) and SMILES (CC1=C(C(=NC=C1)Cl)C(F)(F)F) provide precise structural descriptors for database referencing. Its trifluoromethyl group enhances lipophilicity and metabolic stability, making it valuable in medicinal chemistry .

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine typically involves halogenation and trifluoromethylation steps. One reported method proceeds via:

-

Iodination: 4-Methylpyridine undergoes iodination at position 3 using iodine monochloride (ICl) in acetic acid.

-

Trifluoromethylation: The iodinated intermediate reacts with trifluoromethyl copper (CuCF₃) under Ullmann conditions to introduce the CF₃ group.

-

Chlorination: Electrophilic chlorination at position 2 using phosphorus oxychloride (POCl₃) completes the synthesis.

This route achieves high yields (>75%) under mild conditions (60–80°C), favoring scalability. Alternative approaches include cross-coupling reactions, though these are less common due to cost constraints .

Industrial Production

Industrial-scale manufacturing prioritizes cost efficiency and safety. Key considerations include:

-

Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates.

-

Catalyst Optimization: Palladium catalysts improve trifluoromethylation efficiency but require strict temperature control .

-

Purification: Distillation or column chromatography isolates the final product with >97% purity .

Physicochemical Properties

Experimental data for 2-Chloro-4-methyl-3-(trifluoromethyl)pyridine remain limited, but analogous compounds provide insights:

The methyl group at position 4 slightly increases steric hindrance compared to non-methylated analogs, reducing solubility in polar solvents.

Applications in Pharmaceutical and Agrochemical Development

Drug Intermediate

The compound’s trifluoromethyl group enhances binding affinity to biological targets. Notable applications include:

-

Antiviral Agents: As a precursor in synthesizing inhibitors of integrins (e.g., α4β7), which are implicated in inflammatory diseases .

-

Anticancer Therapies: Functionalization at position 2 enables the creation of pyridine-based kinase inhibitors.

Agrochemicals

In agrochemistry, it serves as a building block for:

-

Herbicides: Derivatives disrupt plant amino acid biosynthesis via acetolactate synthase (ALS) inhibition.

-

Insecticides: Chlorine and CF₃ groups enhance lipid membrane penetration, improving efficacy against resistant pests .

Recent Research Findings

Reactivity Studies

-

Nucleophilic Substitution: The chlorine atom at position 2 undergoes facile displacement with amines or thiols, enabling diversification.

-

Electrophilic Aromatic Substitution: Directed by the electron-withdrawing CF₃ group, facilitating regioselective functionalization .

Biological Activity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume